Barium methanesulfonate

Description

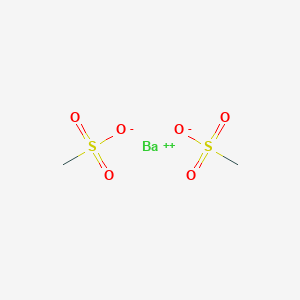

Barium methanesulfonate (Ba(CH₃SO₃)₂) is an organometallic salt derived from methanesulfonic acid (CH₃SO₃H). It is a white crystalline solid with high solubility in polar solvents such as water and methanol. Its primary applications include use as a catalyst in organic synthesis, an electrolyte in electrochemical systems, and a precursor for barium-containing materials in specialized coatings . Key properties include:

- Molecular weight: 361.51 g/mol

- Solubility: >500 g/L in water at 25°C

- Thermal stability: Decomposes above 300°C, releasing SOₓ gases.

Properties

Molecular Formula |

C2H6BaO6S2 |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

barium(2+);methanesulfonate |

InChI |

InChI=1S/2CH4O3S.Ba/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 |

InChI Key |

LFWURQXIHGFGSF-UHFFFAOYSA-L |

Canonical SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ba+2] |

Synonyms |

arium methanesulfonate BMS-480188 methanesulfonate methanesulfonic acid methanesulfonic acid, ammonia salt methanesulfonic acid, chromium (2+) salt methanesulfonic acid, chromium (3+) salt methanesulfonic acid, cobalt (2+) salt methanesulfonic acid, copper (2+) salt methanesulfonic acid, iron (2+) salt methanesulfonic acid, iron (3+)salt methanesulfonic acid, nickel (2+) salt methanesulfonic acid, potassium salt methanesulfonic acid, silver (1+) salt methanesulfonic acid, sodium salt methylsulfonate potassium mesylate potassium methanesulfonate |

Origin of Product |

United States |

Comparison with Similar Compounds

Barium Diphenylaminesulfonate

Barium diphenylaminesulfonate (Ba[(C₆H₅)₂NSO₃]₂) is a sulfonate salt featuring a bulky diphenylamine group. Unlike this compound, its aromatic substituent confers distinct properties:

- Molecular weight : 695.98 g/mol (significantly higher due to aromatic groups).

- Solubility: Limited water solubility (<10 g/L at 25°C) but soluble in organic solvents like toluene.

- Applications : Primarily used as a corrosion inhibitor and stabilizer in lubricants due to its hydrophobic nature .

| Property | This compound | Barium Diphenylaminesulfonate |

|---|---|---|

| Molecular Formula | Ba(CH₃SO₃)₂ | Ba[(C₆H₅)₂NSO₃]₂ |

| Molecular Weight (g/mol) | 361.51 | 695.98 |

| Water Solubility | >500 g/L | <10 g/L |

| Thermal Decomposition | ~300°C | ~400°C |

| Primary Applications | Electrolytes, Catalysts | Corrosion Inhibition |

Other Barium Sulfonates

- Barium toluenesulfonate (Ba(C₇H₇SO₃)₂) : Exhibits intermediate solubility (200–300 g/L in water) and is utilized in ion-exchange resins.

- Barium trifluoromethanesulfonate (Ba(CF₃SO₃)₂) : Exceptional thermal stability (>500°C) and used in high-temperature electrochemical devices.

Research Findings and Trends

- Solubility vs. Structure : Linear alkyl sulfonates (e.g., methanesulfonate) exhibit higher aqueous solubility due to reduced steric hindrance, while aromatic derivatives (e.g., diphenylaminesulfonate) favor organic media .

- Thermal Behavior : Bulky substituents enhance thermal stability by reducing lattice energy and slowing decomposition kinetics.

- Industrial Relevance : Methanesulfonate’s versatility in aqueous systems contrasts with diphenylaminesulfonate’s niche role in hydrophobic applications.

Q & A

Basic: What are the standard protocols for synthesizing barium methanesulfonate, and how can purity be validated?

Answer:

this compound is typically synthesized via neutralization of methanesulfonic acid with barium carbonate or hydroxide under controlled conditions. Key steps include:

- Stoichiometric control : Ensure precise molar ratios (e.g., 1:1 Ba:methanesulfonic acid) to minimize unreacted precursors .

- Crystallization : Use slow evaporation or controlled cooling to obtain high-purity crystals.

- Purity validation : Employ thermogravimetric analysis (TGA) to confirm absence of solvent residues, ion chromatography to detect sulfate impurities, and inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis .

- Documentation : Follow guidelines in Medicinal Chemistry Research for detailed experimental reporting, including reagent sources and characterization data .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

Answer:

- NMR spectroscopy : Use H and C NMR to confirm the integrity of the methanesulfonate anion. Note that barium’s paramagnetic properties may require alternative dissolution solvents (e.g., DO) .

- FTIR : Identify characteristic sulfonate group vibrations (~1180–1250 cm) and monitor stability under varying temperatures/humidity .

- X-ray diffraction (XRD) : Resolve crystal structure to assess polymorphism or hydration states .

- Stability studies : Couple differential scanning calorimetry (DSC) with XRD to track phase transitions under thermal stress .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

Discrepancies in solubility (e.g., in polar vs. nonpolar solvents) often arise from:

- Impurity effects : Trace sulfate or carbonate ions can drastically alter solubility. Validate purity using ICP-MS and ion chromatography .

- Temperature/pH variability : Standardize experimental conditions (e.g., 25°C, pH 7.0) and report deviations.

- Methodological differences : Compare techniques (e.g., gravimetric vs. spectrophotometric) across studies. Perform systematic replication under controlled parameters .

- Data aggregation : Use platforms like the Purdue Ionomics Information Management System (PiiMS) to cross-reference large datasets and identify outliers .

Advanced: What experimental designs are optimal for studying this compound’s role in electrochemical applications?

Answer:

- Electrolyte formulation : Test conductivity across concentrations (0.1–2.0 M) in aqueous/organic solvents using impedance spectroscopy. Compare with alternative sulfonates (e.g., lead methanesulfonate) to assess ion mobility .

- Electrode compatibility : Evaluate corrosion resistance via cyclic voltammetry on Pt, carbon, or stainless-steel electrodes.

- In-situ characterization : Pair electrochemical testing with Raman spectroscopy to monitor anion degradation or passivation layer formation .

- Controlled environment : Use gloveboxes for oxygen/moisture-sensitive experiments to prevent barium carbonate precipitation .

Basic: How should researchers safely handle and dispose of this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Barium compounds are toxic; monitor occupational exposure limits .

- Waste disposal : Neutralize acidic residues with calcium carbonate before disposal. Follow EPA guidelines for heavy metal waste .

- Spill management : Absorb with vermiculite, seal in containers, and label as hazardous .

Advanced: What mechanisms underlie this compound’s toxicity in biological systems, and how can these be experimentally modeled?

Answer:

- Ionic toxicity : Barium ions (Ba) inhibit potassium channels, disrupting cellular homeostasis. Use patch-clamp electrophysiology on HEK293 cells expressing hERG channels to quantify inhibition .

- In vivo models : Administer via intraperitoneal injection in rodents; monitor acute toxicity (LD) and chronic effects (e.g., neurotoxicity) .

- Comparative studies : Contrast with ethyl methanesulfonate (a known mutagen) to differentiate genotoxic vs. ion-specific effects .

- Data integration : Apply evidence synthesis frameworks (EPA) to harmonize findings from disparate studies .

Basic: How can researchers efficiently review existing literature on this compound’s applications?

Answer:

- Database selection : Use SciFinder for chemical-specific data (synthesis, properties) and Web of Science for citation tracking .

- Keyword strategy : Combine terms like “this compound” + “electrolyte,” “crystallography,” or “toxicity.” Filter for review articles to identify trends .

- Critical appraisal : Prioritize studies with detailed experimental sections and independent validation .

Advanced: What novel analytical approaches can address gaps in understanding this compound’s reactivity in non-aqueous solvents?

Answer:

- Computational modeling : Perform DFT calculations to predict solvation energies and compare with experimental solubility .

- High-throughput screening : Use automated platforms to test reactivity across solvent libraries (e.g., ionic liquids, glycols) .

- Synchrotron techniques : Apply X-ray absorption spectroscopy (XAS) to probe local coordination environments in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.